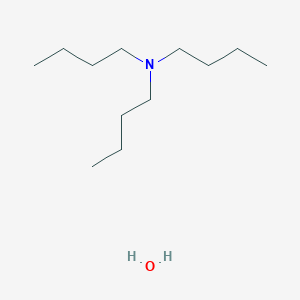
N,N-dibutylbutan-1-amine;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibutylbutan-1-amine;hydrate is an organic compound belonging to the class of amines. It is a colorless liquid with a characteristic amine-like odor. This compound is used in various industrial applications, including as a solvent, catalyst, and intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dibutylbutan-1-amine can be synthesized through several methods. One common approach involves the reaction of butylamine with butyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of N,N-dibutylbutan-1-amine .
Industrial Production Methods
In industrial settings, N,N-dibutylbutan-1-amine is produced by passing butanol, ammonia, and hydrogen into a reaction tower filled with a copper-nickel acidic clay catalyst at approximately 200°C. The reaction gas is then condensed to obtain a mixture containing monobutylamine, dibutylamine, and tributylamine, which are separated by rectification .
Chemical Reactions Analysis
Types of Reactions
N,N-dibutylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: N,N-dibutylbutan-1-amine can participate in nucleophilic substitution reactions, forming different substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include various amides, nitriles, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-dibutylbutan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: This compound is utilized in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: N,N-dibutylbutan-1-amine is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of emulsifiers, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of N,N-dibutylbutan-1-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tributylamine: Similar in structure but with three butyl groups attached to the nitrogen atom.
Dibutylamine: Contains two butyl groups attached to the nitrogen atom.
Butylamine: A primary amine with a single butyl group attached to the nitrogen atom
Uniqueness
N,N-dibutylbutan-1-amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its combination of two butyl groups provides distinct chemical properties compared to other similar amines .
Properties
CAS No. |
137024-33-0 |
|---|---|
Molecular Formula |
C12H29NO |
Molecular Weight |
203.36 g/mol |
IUPAC Name |
N,N-dibutylbutan-1-amine;hydrate |
InChI |
InChI=1S/C12H27N.H2O/c1-4-7-10-13(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3;1H2 |
InChI Key |
NVTNQIBQPLGHGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCC.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate](/img/structure/B14280001.png)
![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)
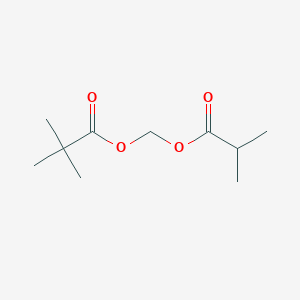
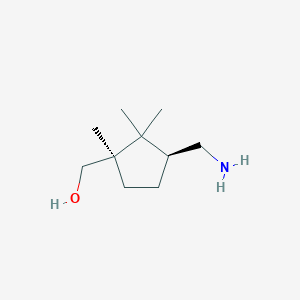
dimethylsilane](/img/structure/B14280037.png)
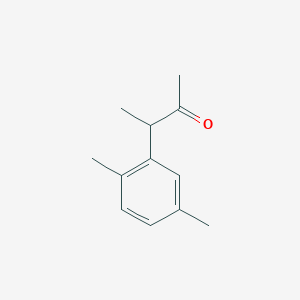
![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)

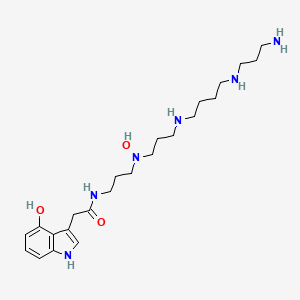
![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)
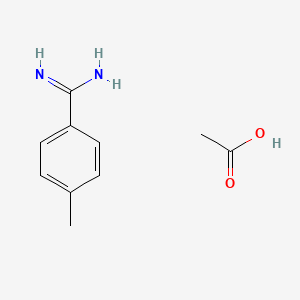
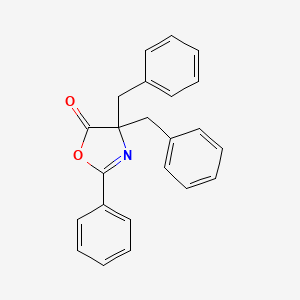
![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)
![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)
